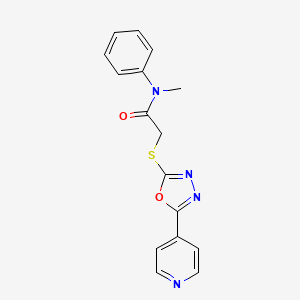

N-methyl-N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-methyl-N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at the 5-position and a thioacetamide moiety at the 2-position. This compound belongs to a class of 1,3,4-oxadiazole derivatives, which are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory properties due to their structural versatility and electronic properties .

Properties

IUPAC Name |

N-methyl-N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-20(13-5-3-2-4-6-13)14(21)11-23-16-19-18-15(22-16)12-7-9-17-10-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOASSEIVRMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of N-methyl-N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. For instance, a study evaluating various oxadiazole derivatives indicated that those with pyridine moieties exhibited significant growth inhibition against multiple cancer cell lines. The compound showed:

- Percent Growth Inhibition (PGI) against various cancer lines:

- SNB-19: 86.61%

- OVCAR-8: 85.26%

- NCI-H40: 75.99%

These results suggest that the compound may act as a potent anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against several bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were found to be lower than traditional antibiotics, indicating superior efficacy.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound demonstrated significant activity with MIC values comparable to or lower than those of conventional treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability.

Toxicological Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive studies are needed to fully elucidate its long-term effects and safety margins.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring, the acetamide side chain, and aromatic moieties. Key comparisons include:

Key Observations :

- Pyridine vs.

Enzyme Inhibition :

- Benzofuran-oxadiazole hybrids (e.g., 5d) demonstrated tyrosinase inhibition (IC₅₀ = 12.3 μM), while the target compound’s pyridine moiety may favor kinase or topoisomerase inhibition .

Biological Activity

N-methyl-N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes:

- A N-methyl-N-phenyl group.

- A 1,3,4-oxadiazole ring with a pyridine substituent.

- A thioacetamide moiety.

This unique arrangement contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can display potent activity against various bacterial strains, including Mycobacterium tuberculosis.

A specific study highlighted that oxadiazole derivatives with pyridine substituents showed promising results against drug-resistant strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) for active compounds ranged from 4–8 µM against susceptible strains and 8–16 µM against resistant strains .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 21c | 4–8 | Antimycobacterial |

| 21a-b | 8–16 | Antimycobacterial |

Anticancer Activity

In addition to antimicrobial effects, the compound's potential as an anticancer agent has been explored. The structure activity relationship (SAR) studies indicate that modifications to the oxadiazole and pyridine rings can enhance cytotoxicity against various cancer cell lines.

For example, certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The presence of electron-withdrawing groups at specific positions on the aromatic rings was found to be crucial for enhancing activity .

Case Studies

- Antimycobacterial Study : A series of Mannich bases derived from 5-(pyridin-4-yl)-1,3,4-oxadiazole were synthesized and tested against M. tuberculosis H37Rv. Among them, compounds with para-substituted groups exhibited superior activity, indicating the importance of structural modifications for enhancing efficacy .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of novel thiazole-integrated compounds, several derivatives showed significant anticancer properties without notable toxicity towards normal human cells (HEK-293). This highlights the therapeutic potential of these compounds while maintaining safety profiles .

Q & A

What are the established synthetic routes for preparing N-methyl-N-phenyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

Level : Basic

Methodological Answer :

- Step 1 : Synthesize the 1,3,4-oxadiazole core by reacting isoniazid (0.01 mol) with CS₂ (20 mL) in ethanol under reflux for 8–10 h with KOH (0.01 mol). Acidify with HCl to precipitate the intermediate .

- Step 2 : Attach the thioacetamide moiety by refluxing the oxadiazole intermediate with 2-chloro-N-methyl-N-phenylacetamide in acetone using K₂CO₃ (0.1 mol) for 6–8 h. Purify via recrystallization from ethanol (yield ~72%) .

- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and optimize solvent/base combinations to improve yield .

How is the compound structurally characterized, and what spectral signatures confirm its identity?

Level : Basic

Methodological Answer :

- IR Spectroscopy : Look for C=O stretching at ~1678 cm⁻¹ (acetamide) and C=N/C=S stretching between 1450–1600 cm⁻¹ (oxadiazole and thioether) .

- ¹H NMR : Key signals include:

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the heterocyclic backbone .

What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Level : Advanced

Methodological Answer :

- Challenges : Disorder in the oxadiazole or pyridyl groups, twinning due to flexible thioether linkage, and weak diffraction from light atoms (e.g., sulfur) .

- Solutions :

- Use SHELXL for high-resolution refinement: Apply restraints for bond lengths/angles and utilize TWIN commands for twinned crystals .

- Incorporate anisotropic displacement parameters for sulfur and nitrogen atoms to improve model accuracy .

- Validate with R-factor convergence (target < 5%) and Hirshfeld surface analysis .

How can reaction conditions be optimized to improve synthetic efficiency?

Level : Advanced

Methodological Answer :

- Solvent Selection : Replace ethanol with DMF for higher oxadiazole cyclization rates or toluene/water mixtures for azide substitutions .

- Catalyst Screening : Test K₂CO₃ vs. triethylamine for thioether bond formation; triethylamine may reduce side reactions in chloroacetamide coupling .

- Microwave Assistance : Reduce reflux time (e.g., 2–4 h vs. 8 h) while maintaining yields >70% .

How are bioactivity assays designed to evaluate anticancer or anti-tubercular potential?

Level : Advanced

Methodological Answer :

- In Vitro Anti-TB Assays :

- Anticancer Screening :

- Data Validation : Replicate assays in triplicate, normalize to DMSO controls, and analyze dose-response curves using GraphPad Prism .

How should researchers resolve contradictions in reported bioactivity data?

Level : Advanced

Methodological Answer :

- Structural Variants : Compare substituent effects (e.g., pyridyl vs. indole groups in oxadiazole derivatives) using SAR studies .

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities skewing activity .

- Assay Conditions : Standardize protocols (e.g., incubation time, cell density) across studies. For example, discrepancies in LOX inhibition may arise from varying pH or substrate concentrations .

What computational strategies predict the compound’s mechanism of action?

Level : Advanced

Methodological Answer :

- Target Identification : Use PharmaMapper or SwissTargetPrediction to identify potential protein targets (e.g., acetylcholinesterase, LOX) via reverse pharmacophore matching .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with catalytic residues .

- ADMET Prediction : Employ pkCSM or ADMETlab to optimize pharmacokinetics (e.g., reduce hepatotoxicity risks by modifying lipophilic groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.